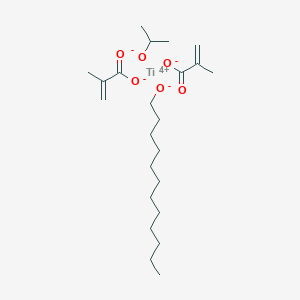
Titanium, (dodecyloxy)bis(2-methyl-2-propenoato-kappaO)(2-propanolato)-, (T-4)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Titanium, (dodecyloxy)bis(2-methyl-2-propenoato-kappaO)(2-propanolato)-, (T-4)- is a complex organotitanium compound. It is known for its unique chemical structure, which includes dodecyloxy, 2-methyl-2-propenoato, and 2-propanolato ligands coordinated to a central titanium atom. This compound is utilized in various industrial and scientific applications due to its reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Titanium, (dodecyloxy)bis(2-methyl-2-propenoato-kappaO)(2-propanolato)-, (T-4)- typically involves the reaction of titanium tetrachloride with dodecanol, methacrylic acid, and isopropanol. The reaction is carried out under controlled conditions to ensure the correct stoichiometry and to prevent the formation of unwanted by-products. The general reaction scheme can be represented as follows:
TiCl4+2C12H25OH+2CH2=C(CH3)COOH+C3H7OH→Ti(OCH2C(CH3)COO)2(OCH2C12H25)(OCH(CH3)2)+4HCl
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions but with enhanced control over temperature, pressure, and reactant purity. The use of continuous flow reactors and automated systems ensures consistent product quality and yield.
化学反応の分析
Types of Reactions
Titanium, (dodecyloxy)bis(2-methyl-2-propenoato-kappaO)(2-propanolato)-, (T-4)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state titanium compounds.
Substitution: The ligands attached to the titanium atom can be substituted with other ligands through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides, alcohols, and carboxylic acids are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields titanium dioxide, while substitution reactions can produce a variety of organotitanium compounds with different ligands.
科学的研究の応用
Titanium, (dodecyloxy)bis(2-methyl-2-propenoato-kappaO)(2-propanolato)-, (T-4)- has several scientific research applications:
Chemistry: It is used as a catalyst in polymerization reactions and as a precursor for the synthesis of other titanium-based compounds.
Biology: The compound is studied for its potential use in biocompatible materials and drug delivery systems.
Medicine: Research is ongoing into its use in medical implants and prosthetics due to its biocompatibility and mechanical properties.
Industry: It is utilized in the production of coatings, adhesives, and composites due to its ability to enhance material properties.
作用機序
The mechanism by which Titanium, (dodecyloxy)bis(2-methyl-2-propenoato-kappaO)(2-propanolato)-, (T-4)- exerts its effects involves the interaction of its ligands with various molecular targets. The dodecyloxy and methacrylato ligands can participate in coordination chemistry, forming stable complexes with other molecules. The titanium center can also undergo redox reactions, influencing the reactivity and stability of the compound.
類似化合物との比較
Similar Compounds
- Titanium, tris(2-methyl-2-propenoato-kappaO)(2-propanolato)-, (T-4)-
- Titanium, bis(dodecan-1-olato)(methacrylato-O)(propan-2-olato)-
Uniqueness
Titanium, (dodecyloxy)bis(2-methyl-2-propenoato-kappaO)(2-propanolato)-, (T-4)- is unique due to its specific combination of ligands, which confer distinct chemical and physical properties. The presence of both dodecyloxy and methacrylato ligands allows for versatile reactivity and applications in various fields.
特性
CAS番号 |
68443-55-0 |
|---|---|
分子式 |
C23H42O6Ti |
分子量 |
462.4 g/mol |
IUPAC名 |
dodecan-1-olate;2-methylprop-2-enoate;propan-2-olate;titanium(4+) |
InChI |
InChI=1S/C12H25O.2C4H6O2.C3H7O.Ti/c1-2-3-4-5-6-7-8-9-10-11-12-13;2*1-3(2)4(5)6;1-3(2)4;/h2-12H2,1H3;2*1H2,2H3,(H,5,6);3H,1-2H3;/q-1;;;-1;+4/p-2 |
InChIキー |
OIWCYCXECIVFTP-UHFFFAOYSA-L |
正規SMILES |
CCCCCCCCCCCC[O-].CC(C)[O-].CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Ti+4] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



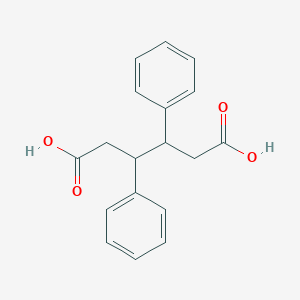
![4-[4-[Bis(2-chloroethyl)amino]anilino]-2,6-dimethylphenol](/img/structure/B13782705.png)
![(4Z)-4-[(3-bromophenyl)methylene]-2-methyl-oxazol-5-one](/img/structure/B13782715.png)
![1-[4-[2-(4-ethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13782719.png)
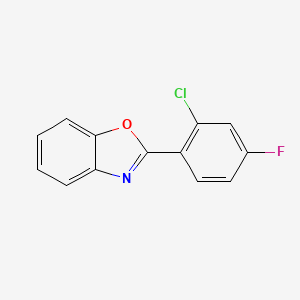
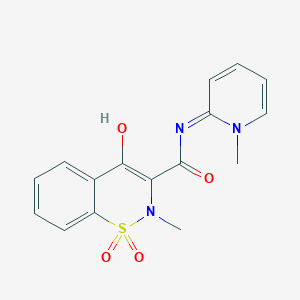
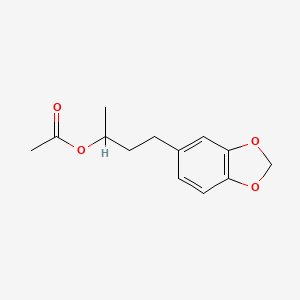
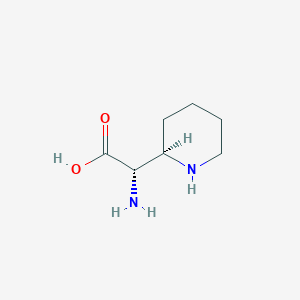

![3-{[(6-Methylheptyl)oxy]sulfonyl}benzene-1-sulfonic acid](/img/structure/B13782741.png)


![((2E)-2-[(2Z)-2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2,3-dihydro-1H-inden-1-ylidene)malononitrile](/img/structure/B13782767.png)
